4-[4-(Methoxycarbonyl)phenyl]benzoic acid
Overview
Description
4-[4-(Methoxycarbonyl)phenyl]benzoic acid is an organic compound with the molecular formula C15H12O4. It is also known as 4’-methoxycarbonyl-4-biphenylcarboxylic acid. This compound is characterized by the presence of a methoxycarbonyl group attached to a biphenyl structure, which consists of two benzene rings connected by a single bond. The compound is used in various chemical and industrial applications due to its unique structural properties .
Biochemical Analysis
Biochemical Properties
It is known that it has a wide range of applications in organic synthesis . It can participate in functionalization reactions of alcohols, aldehydes, and amines, such as the synthesis of carboxylic esters . It can also act as a ligand in organometallic catalytic reactions, promoting the occurrence of reactions .
Molecular Mechanism
It is known that it can participate in various organic reactions , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression need to be further investigated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methoxycarbonyl)phenyl]benzoic acid typically involves the following steps:
Nucleophilic Substitution Reaction: The hydroxyl group is substituted with a chlorine or bromine atom.
Formation of Nitrogen-Boronate Ester: The substituted group reacts to form a nitrogen-boronate ester.
Deprotection: Under basic conditions, the nitrogen-boronate ester is treated with dimethyl carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Methoxycarbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted biphenyl derivatives
Scientific Research Applications
4-[4-(Methoxycarbonyl)phenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of molecular interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[4-(Methoxycarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar structure but contains a boronic acid group instead of a carboxylic acid group.
4-Carbomethoxybenzeneboronic acid: Another boronic acid derivative with a methoxycarbonyl group.
4-Borono-benzoic acid 1-methyl ester: Contains a boronic acid group and a methyl ester group
Uniqueness
4-[4-(Methoxycarbonyl)phenyl]benzoic acid is unique due to its biphenyl structure with a methoxycarbonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
IUPAC Name |
4-(4-methoxycarbonylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(16)17/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKHRLCRYVOFEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558004 | |
Record name | 4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109963-61-3 | |
Record name | 4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(methoxycarbonyl)phenyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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